molecular formula C23H23N3O5 B4214410 ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4214410
M. Wt: 421.4 g/mol
InChI Key: SAKYTNRXGXRXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of benzodioxole and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the benzodioxole and indole intermediates, followed by their coupling under specific conditions to form the desired tetrahydropyrimidine structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different biological activities.

Scientific Research Applications

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of benzodioxole and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-(2,3-dihydroindol-1-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-29-22(27)20-16(12-26-10-9-14-5-3-4-6-17(14)26)24-23(28)25-21(20)15-7-8-18-19(11-15)31-13-30-18/h3-8,11,21H,2,9-10,12-13H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKYTNRXGXRXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CN4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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